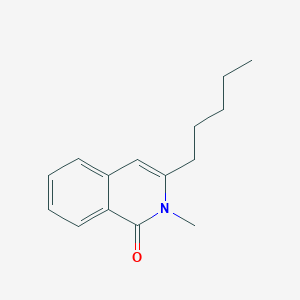

2-Methyl-3-pentylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

833483-51-5 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2-methyl-3-pentylisoquinolin-1-one |

InChI |

InChI=1S/C15H19NO/c1-3-4-5-9-13-11-12-8-6-7-10-14(12)15(17)16(13)2/h6-8,10-11H,3-5,9H2,1-2H3 |

InChI Key |

KULRARDBRITDFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=CC=CC=C2C(=O)N1C |

Origin of Product |

United States |

Mechanistic Investigations of Isoquinolinone Synthesis

Elucidation of Reaction Pathways and Intermediates in Isoquinolinone Formation

The formation of the isoquinolinone core, as exemplified by 2-Methyl-3-pentylisoquinolin-1(2H)-one, often proceeds through transition-metal-catalyzed C-H activation and annulation reactions. Two of the most extensively studied catalytic systems involve rhodium(III) and palladium(II) complexes.

A plausible reaction pathway for the synthesis of isoquinolinones, such as the target compound, often commences with a C-H activation step. For instance, in a rhodium(III)-catalyzed reaction between a benzamide (B126) derivative and an alkyne, the catalytic cycle is typically initiated by the coordination of the rhodium catalyst to the directing group of the amide. This is followed by an ortho-C-H bond activation to form a five-membered rhodacycle intermediate. Subsequent coordination and insertion of the alkyne, such as hept-2-yne to introduce the pentyl group at the C3 position, leads to a seven-membered rhodacycle. From this intermediate, reductive elimination and protodemetalation steps furnish the desired isoquinolinone product and regenerate the active rhodium(III) catalyst. nih.govacs.org

Similarly, palladium-catalyzed syntheses of isoquinolinones have been developed. A proposed mechanism involves the coordination of a palladium(II) catalyst to an N-substituted benzamide, followed by C-H activation to form a five-membered palladacycle intermediate. mdpi.comresearchgate.net The subsequent steps involve coordination and insertion of a coupling partner, like an alkyne or an allene (B1206475), into the palladium-carbon bond. This is followed by reductive elimination to form the C-C and C-N bonds of the heterocyclic ring, yielding the isoquinolinone product and a Pd(0) species, which is then reoxidized to Pd(II) to continue the catalytic cycle. mdpi.comacs.org

Key proposed intermediates in these catalytic cycles are the cyclometalated species (rhodacycles or palladacycles), which have been supported by experimental and computational studies. The nature of the directing group on the benzamide substrate and the choice of the coupling partner are critical in guiding the reaction pathway and determining the final product structure.

Role of Catalysts in Directing Regioselectivity and Stereoselectivity

Catalysts play a pivotal role in directing the regioselectivity and stereoselectivity of isoquinolinone synthesis. The choice of the metal center, ligands, and additives can significantly influence the outcome of the reaction, particularly in the formation of substituted isoquinolinones like this compound.

Regioselectivity: In the synthesis of isoquinolinones from substituted benzamides, the catalyst can control which C-H bond is activated. For meta-substituted benzamides, C-H activation can occur at two different ortho positions. The regioselectivity is often governed by steric factors, with the catalyst preferentially activating the less sterically hindered C-H bond. mdpi.comrsc.org For instance, in rhodium(III)-catalyzed annulations, the regioselectivity of alkyne insertion is also crucial. For unsymmetrical alkynes, the larger substituent typically orients away from the nitrogen atom in the final product. acs.org

The following table summarizes the regioselective outcomes in the synthesis of isoquinolinone derivatives under different catalytic systems.

| Catalyst System | Substrates | Key Factor Influencing Regioselectivity | Observed Outcome | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2/NaOAc | Aryl Ketone O-Acyloximes and Internal Alkynes | Electronic and steric effects of substituents on the alkyne | High regioselectivity with the larger alkyne substituent at the C4 position | acs.org |

| Pd(CH3CN)2Cl2/Ag2CO3 | N-methoxybenzamides and 2,3-allenoic acid esters | Steric hindrance on the benzamide ring | C-H activation at the less sterically hindered ortho position | mdpi.com |

| Rh(III)/CsOAc | N-methoxybenzamides and diazo compounds | Directing group and catalyst coordination | Excellent regioselectivity for the formation of a single isomer | rsc.org |

Stereoselectivity: In asymmetric isoquinolinone synthesis, chiral catalysts are employed to control the formation of a specific enantiomer. This is particularly relevant when a new stereocenter is created during the reaction. The development of chiral ligands for rhodium and palladium catalysts has enabled the enantioselective synthesis of various heterocyclic compounds. For example, nickel-catalyzed asymmetric denitrogenative transannulation has been used to produce axially chiral isoquinolones with excellent stereoselectivities. nih.gov The chiral ligand environment around the metal center dictates the facial selectivity of the substrate approach and the subsequent bond-forming steps. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanistic Proof

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. slideserve.compkusz.edu.cn In the context of isoquinolinone synthesis via C-H activation, KIE studies are often conducted by comparing the reaction rates of a substrate and its deuterated analogue.

A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step of the reaction. For the synthesis of isoquinolinones, a significant primary KIE would suggest that C-H activation is the rate-limiting step. Deuterium (B1214612) labeling studies, where specific hydrogen atoms are replaced with deuterium, can provide valuable insights into the mechanism. researchgate.netresearchgate.net For example, if a reaction involving the formation of a compound like this compound from a corresponding benzamide shows a large kH/kD value when the ortho-hydrogen is deuterated, it provides strong evidence that the C-H cleavage is kinetically significant. slideserve.com

The following table provides representative data from KIE studies in related C-H activation/annulation reactions.

| Reaction Type | Deuterated Position | Observed kH/kD | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Rh(III)-catalyzed C-H amination | Ortho-C-H of benzamide | ~2.5 | C-H activation is likely involved in the rate-determining step | acs.org |

| Pd-catalyzed C-H arylation | Aryl C-H bond | ~4.8 | C-H bond cleavage is the rate-determining step | researchgate.net |

| Photoredox-mediated C(sp3)-H deuteration | α-amino C-H | - | Demonstrates feasibility of selective deuterium incorporation | nih.gov |

These studies, while not always on the exact synthesis of this compound, provide a framework for understanding the mechanistic details of isoquinolinone formation.

Computational Support for Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and refining proposed reaction mechanisms for isoquinolinone synthesis. rsc.orgnih.gov DFT calculations can provide detailed information about the energetics of the reaction pathway, including the structures and relative energies of reactants, intermediates, and transition states. e3s-conferences.orgmit.edu

For the synthesis of isoquinolinones, computational studies have been used to:

Validate proposed intermediates: DFT calculations can confirm the stability of proposed intermediates, such as the rhodacycle and palladacycle species in C-H activation cycles.

Elucidate the rate-determining step: By calculating the energy barriers for each step in the catalytic cycle, the rate-determining step can be identified and compared with experimental findings from KIE studies. e3s-conferences.org

Explain regioselectivity and stereoselectivity: Computational models can rationalize the observed regioselectivity by comparing the activation energies for different reaction pathways. In asymmetric catalysis, DFT can help to understand the origin of enantioselectivity by modeling the interactions between the substrate and the chiral catalyst. acs.org

Recent computational studies on related systems have provided detailed energy profiles for the catalytic cycles, supporting the proposed mechanisms of C-H activation, alkyne insertion, and reductive elimination. acs.org These theoretical investigations offer a molecular-level understanding of the factors that control the efficiency and selectivity of isoquinolinone synthesis.

Stereochemical Control Mechanisms in Asymmetric Isoquinolinone Synthesis

The asymmetric synthesis of isoquinolinones, where a chiral center is introduced, relies on effective stereochemical control. acs.orgwikipedia.org This is typically achieved through the use of chiral auxiliaries or chiral catalysts. nih.govyoutube.com

Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of isoquinolinone synthesis, a chiral amine could be used to form a chiral benzamide. The steric and electronic properties of the chiral auxiliary would then influence the facial selectivity of the subsequent C-H activation and annulation steps, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary is cleaved to yield the enantiomerically enriched isoquinolinone product. clockss.org

Asymmetric Catalysis: The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis. nih.gov Chiral ligands, often with C2 symmetry, are coordinated to a metal center (e.g., rhodium, palladium, or nickel) to create a chiral catalytic environment. nih.gov The chiral catalyst can then differentiate between the two enantiotopic faces of the substrate or the two enantiotopic C-H bonds, leading to the formation of one enantiomer over the other. The mechanism of stereochemical control in these systems involves the formation of diastereomeric transition states, where the non-bonding interactions between the substrate and the chiral ligand lower the energy of one transition state relative to the other. wikipedia.org

The development of novel chiral ligands and catalytic systems continues to advance the field of asymmetric isoquinolinone synthesis, enabling the preparation of complex chiral molecules with high enantiopurity. researchgate.netrsc.org

Pharmacological and Biological Activity Profiling of 2 Methyl 3 Pentylisoquinolin 1 2h One Derivatives

In Vitro Biological Screening Methodologies for Isoquinolinone Analogues

The evaluation of the biological activities of isoquinolinone analogues relies on a variety of robust in vitro screening methodologies. These assays are crucial for the initial identification and characterization of the pharmacological potential of newly synthesized compounds.

For assessing anticancer activity , cell-based assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. ijcrt.orgslideshare.net The sulforhodamine B (SRB) assay is another method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content. ijcrt.org The trypan blue dye exclusion test is employed to differentiate viable from nonviable cells based on membrane integrity. ijcrt.org For a more detailed analysis of the mechanism of action, assays that measure apoptosis, such as flow cytometry with annexin V/propidium iodide staining, and cell cycle analysis are utilized. mdpi.com

To screen for antimicrobial properties , several methods are employed. The disk-diffusion and well diffusion methods are common initial screening techniques where the inhibition of microbial growth around a compound-impregnated disk or in a well on an agar plate is measured. annexpublishers.com Broth microdilution assays are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. annexpublishers.com For antifungal screening, the agar dilution method, where the test compound is incorporated into the agar medium, is often used to evaluate mycelial growth inhibition. nih.gov

The neuroprotective effects of isoquinolinone derivatives are investigated using various in vitro models of neuronal damage. Cell viability in the presence of neurotoxins such as hydrogen peroxide or amyloid-β peptides is assessed using assays like the MTT assay. mdpi.com The neuroprotective potential can also be evaluated by measuring the inhibition of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), using methods like the Ellman's method. mdpi.com Real-time cell-microelectronic sensing techniques can continuously monitor cell viability during oxidative stress. frontiersin.org

For determining anti-inflammatory potential , in vitro assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS). The inhibitory effect of the compounds on the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), is then quantified using techniques like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISAs) for cytokines. nih.govfrontiersin.org

Anticancer Activity Research of Isoquinolinone Derivatives

The isoquinolinone core is a key structural feature in a multitude of compounds demonstrating significant anticancer activity. Research has shown that both natural and synthetic derivatives of isoquinolin-1(2H)-one possess potent antiproliferative effects against a variety of human cancer cell lines. nih.govnih.gov

The mechanisms underlying the anticancer effects of isoquinolinone derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov For instance, some 3-aryl substituted isoquinolinones have shown anticancer activities comparable to the established chemotherapeutic drug doxorubicin. nih.gov Furthermore, certain 2,3-diaryl isoquinolinone derivatives have exhibited significant antiproliferative activity against breast cancer cells. nih.gov

One area of focus has been the substitution pattern on the isoquinolinone ring. Studies have indicated that substitution at the 3-position of the isoquinoline (B145761) analogue can lead to enhanced anticancer activity, promoting cell maturation and decreasing cell proliferation. semanticscholar.org For example, 3-biphenyl-N-methylisoquinolin-1-one has demonstrated potent anticancer activity against five different human cancer cell lines. nih.gov The introduction of different substituents at the 3-amino group and at the C(4) position of the isoquinoline ring has also been shown to modulate the anticancer activity and selectivity of these compounds. nih.gov

| Compound Type | Cancer Cell Lines Tested | Observed Effect |

|---|---|---|

| 3-Aryl substituted isoquinolinones | A549 (Lung), SK-OV-3 (Ovarian), SK-Mel-2 (Melanoma), HCT-15 (Colon), XF-498 (CNS) | Anticancer activities comparable to doxorubicin nih.gov |

| 2,3-Diaryl isoquinolinone derivatives | MCF-7 (Breast) | Significant antiproliferative effects nih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 panel | Effective prevention of tumor cell growth nih.gov |

| 3-Biphenyl-N-methylisoquinolin-1-one | Five human cancer cell lines | Most potent anticancer activity in the series nih.gov |

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral) of Isoquinolinones

Isoquinolinone derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. semanticscholar.org

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of isoquinolinones. They have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com The substitution at both the 1 and 2-positions of the isoquinoline ring has been found to be important for potent antimicrobial activity. semanticscholar.org

Antifungal Activity: The antifungal properties of isoquinolinone derivatives have also been investigated. Some tetrahydrothieno[2,3-c]isoquinolines have been reported to possess considerable antifungal activities. rjpbr.com The introduction of specific substituents, such as a 4-methoxy phenyl group at the C-3 and C-4 positions of the isoquinoline ring, has been shown to result in significant antifungal activity against strains of Aspergillus niger and Candida albicans.

Antiviral Activity: Recent research has identified isoquinolone derivatives as a new class of viral polymerase inhibitors, particularly against influenza viruses. nih.govnih.gov Screening of chemical libraries led to the discovery of an isoquinolone compound with effective concentrations (EC₅₀s) in the low micromolar range against both influenza A and B viruses. nih.govnih.gov While initial compounds showed some cytotoxicity, further synthesis and structure-activity relationship studies have led to the identification of derivatives with greatly alleviated cytotoxicity while maintaining antiviral activity. nih.govnih.gov The mechanism of action for these compounds is believed to be the targeting of viral polymerase activity. nih.govnih.gov Additionally, isoquinoline alkaloids have been explored for their antiviral potential against a range of viruses, including HIV and Herpes Simplex Virus, by interfering with signaling pathways crucial for viral replication. mdpi.comsruc.ac.uk

| Compound Type | Target Organism | Activity/MIC |

|---|---|---|

| Tricyclic isoquinoline derivative 8d | Staphylococcus aureus | 16 µg/mL mdpi.com |

| Tricyclic isoquinoline derivative 8f | Streptococcus pneumoniae | 32 µg/mL mdpi.com |

| Isoquinoline with 4-methoxy phenyl substitutions | Aspergillus niger, Candida albicans | MIC of 4 μM |

| Isoquinolone compound 1 | Influenza A and B viruses | EC₅₀ between 0.2 and 0.6 µM nih.govnih.gov |

| Isoquinolone compound 21 | Influenza A and B viruses | EC₅₀ between 9.9 to 18.5 µM (less toxic) nih.govnih.gov |

Neuroprotective Effects of Isoquinoline Alkaloids and Related Compounds

Isoquinoline alkaloids and their related compounds have demonstrated significant neuroprotective effects, making them promising candidates for the development of therapies for neurodegenerative diseases. dntb.gov.ua These compounds exert their protective actions through multiple mechanisms, including anti-inflammatory actions, anti-oxidative damage, and regulation of autophagy. dntb.gov.ua

Studies have shown that isoquinoline alkaloids can inhibit nerve injury inflammation, which is a key factor in the progression of many neurodegenerative disorders. They can also combat oxidative stress, a condition characterized by an imbalance of reactive oxygen species that can lead to neuronal damage. Furthermore, these compounds can modulate autophagy, the cellular process of degrading and recycling cellular components, which is often dysregulated in neurodegenerative diseases.

The neuroprotective potential of these compounds has been demonstrated in various in vitro models. For instance, alkaloid fractions from certain Amaryllidaceae species, which contain isoquinoline alkaloids, have shown the ability to reverse cell death induced by mitochondrial oxidative stress in human neuroblastoma cells. nih.gov

Anti-inflammatory and Immunomodulatory Potential of Isoquinolinone Scaffolds

The isoquinolinone scaffold is a key structural motif in compounds exhibiting potent anti-inflammatory and immunomodulatory activities. semanticscholar.org These derivatives have been shown to modulate the inflammatory response through various mechanisms, making them attractive for the treatment of inflammatory diseases.

A primary mechanism of their anti-inflammatory action is the inhibition of the production of pro-inflammatory mediators. For example, a novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced expression of nuclear factor-kappa B (NF-κB) in macrophages. nih.gov This inhibition led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Another novel isoquinoline alkaloid, Litcubanine A, demonstrated significant anti-inflammatory effects by inhibiting the LPS-induced activation of inflammatory macrophages via the NF-κB pathway. frontiersin.org

Beyond their anti-inflammatory effects, some isoquinoline derivatives also possess immunomodulatory properties. For instance, a water-soluble derivative of ellipticine, which contains an isoquinoline core, was found to increase the production of IL-6 and inhibit the expression of IL-8 in human peripheral blood mononuclear cells (PBMCs). mdpi.com This suggests that these compounds can modulate the immune response, which could be beneficial in various disease contexts.

Enzyme Inhibition Studies by Isoquinolinone Derivatives (e.g., Topoisomerase I, PKA, AKR1C3)

Isoquinolinone derivatives have been identified as potent inhibitors of several key enzymes that are implicated in various diseases, including cancer.

Topoisomerase I Inhibition: Topoisomerase I is an essential enzyme involved in DNA replication and transcription, and it is a well-established target for anticancer drugs. Certain isoquinoline derivatives, such as Lamellarin D, have been shown to be strong inhibitors of topoisomerase I, leading to cell death in cancer cell lines through a mitochondria-mediated mechanism. japsonline.com

PKA Inhibition: Cyclic AMP-dependent protein kinase (PKA) is a crucial enzyme in many signal transduction pathways, and its dysregulation is associated with various diseases. A number of isoquinoline derivatives have been synthesized and identified as potent and selective inhibitors of the catalytic subunit of PKA. nih.gov The most effective inhibitors were found to be 1,3-disubstituted and 1,3,4-trisubstituted isoquinolines, with IC₅₀ values in the nanomolar range. nih.gov These compounds typically act as competitive inhibitors with respect to ATP. nih.gov

AKR1C3 Inhibition: Aldo-keto reductase 1C3 (AKR1C3) is an enzyme that plays a significant role in the development of hormone-dependent and independent cancers and contributes to drug resistance. nih.gov Several isoquinoline alkaloids have been investigated for their ability to inhibit AKR1C3. nih.gov Among the tested compounds, stylopine was identified as the most potent inhibitor, exhibiting moderate selectivity towards AKR1C3. nih.gov This compound was also shown to inhibit the AKR1C3-mediated reduction of the chemotherapeutic drug daunorubicin in intact cells. nih.gov

| Enzyme | Inhibitor Type | IC₅₀ Value |

|---|---|---|

| Topoisomerase I | Lamellarin D | Potent inhibition japsonline.com |

| PKA | 1,3,4-Trisubstituted isoquinolines (A1-A5) | 30-50 nM nih.gov |

| AKR1C3 | Stylopine | 7.7 µM researchgate.net |

| AKR1C3 | Canadine | 29 µM researchgate.net |

Exploration of Other Reported Pharmacological Activities of Isoquinolinones

In addition to the well-documented anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties, the versatile isoquinolinone scaffold has been associated with a range of other pharmacological activities.

Substituted isoquinoline derivatives have been reported to possess analgesic and antipyretic (fever-reducing) properties. semanticscholar.org Furthermore, the isoquinoline nucleus is a core component of compounds that exhibit antioxidant activity, which is the ability to neutralize harmful free radicals in the body. semanticscholar.org

The diverse biological profile of isoquinolinones also extends to potential applications in cardiovascular diseases. For instance, fasudil, an isoquinoline sulfonamide-based compound, is a Rho-kinase inhibitor that has been investigated for its therapeutic effects. japsonline.com The broad spectrum of pharmacological activities associated with the isoquinolinone scaffold underscores its importance in medicinal chemistry and drug discovery, with ongoing research continuing to uncover new therapeutic potentials. semanticscholar.org

Molecular Mechanisms of Bioactivity for Isoquinolinone Derivatives

Cellular Target Identification and Validation for Bioactive Isoquinolinones

The identification and validation of cellular targets are crucial steps in understanding the mechanism of action of bioactive compounds. For isoquinolinone derivatives, a combination of computational and experimental approaches is employed to elucidate their molecular targets.

Computational Approaches:

Inverse Virtual Screening: This in silico method predicts the binding affinity of a single compound against a panel of known protein targets. It is particularly useful for identifying potential targets of natural products that may be available in limited quantities computorgchemunisa.org.

Molecular Docking: This technique models the interaction between a small molecule and a protein at the atomic level, allowing for the prediction of binding modes and affinities. For instance, in silico molecular docking has been used to suggest the possible interaction of certain tetrahydroisoquinoline derivatives with ERK1/2 and MEK1 mdpi.com.

Experimental Approaches:

Affinity-Based Methods: These techniques, such as affinity chromatography, involve immobilizing the small molecule to a solid support to capture its binding partners from cell lysates. However, this requires chemical modification of the drug, which may alter its bioactivity utah.edu.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a protein becomes less susceptible to proteolysis when bound to a small molecule. DARTS does not require modification of the compound and is independent of its mechanism of action, making it a broadly applicable tool for target identification utah.edu.

Proteomics and Genetic Approaches: Mass spectrometry-based quantitative proteomics can be combined with affinity purification to identify proteins that bind to small-molecule probes in a cellular context nih.gov. Additionally, genetic approaches can be used to validate targets by observing the effects of gene knockdown or knockout on the compound's activity.

The validation of identified targets is a critical subsequent step, often involving in vitro assays to confirm the interaction and cellular assays to demonstrate the target's role in the observed biological effect. For example, after identifying ERK1/2 and MEK1 as potential targets of a synthetic bistetrahydroisoquinolinequinone derivative, immunoblotting was used to confirm that the compound induced apoptotic cell death in an ERK/MEK/Bcl-2-dependent manner mdpi.com.

Signaling Pathway Modulation by Isoquinolinone Compounds

Bioactive isoquinolinone derivatives can exert their effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some isoquinoline-1-carboxamide derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the nuclear translocation of NF-κB through the prevention of IκB phosphorylation nih.gov. Berberine, an isoquinoline (B145761) alkaloid, has also been reported to modulate the immune microenvironment through mechanisms that include the regulation of Toll-like receptors and cytokine networks, which are often linked to NF-κB signaling researcher.life.

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are crucial for cell proliferation and survival. Certain isoquinoline derivatives have demonstrated the ability to inhibit the LPS-induced phosphorylation of MAPKs, including ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK nih.gov. The inhibition of these upstream kinases can, in turn, affect downstream signaling, including the NF-κB pathway nih.gov. A synthetic derivative of bistetrahydroisoquinolinequinone has been shown to induce apoptosis in non-small-cell lung cancer cells through an ERK/MEK-dependent mechanism mdpi.com.

Ca2+-mediated fusion: Parvalbumin (PV) is a calcium-binding protein that acts as a buffer for intracellular calcium. Oxidative stress can lead to the downregulation of PV, a process that can be influenced by signaling pathways involving mitochondrial fission. This suggests a link between oxidative stress, calcium signaling, and cellular responses that could potentially be modulated by compounds with antioxidant properties nih.gov.

The modulation of these and other signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, is a common mechanism through which natural and synthetic compounds, including isoquinolinone derivatives, exert their therapeutic effects in various diseases researcher.lifecellmolbiol.orgnih.gov.

Receptor Binding and Ligand-Protein Interaction Studies

The biological activity of many isoquinolinone derivatives is initiated by their binding to specific protein receptors. The study of these interactions is fundamental to understanding their pharmacological effects.

Multi-Receptor Targeting: A series of novel isoquinolinone derivatives have been synthesized as potential multi-target antipsychotics. These compounds have shown high affinity for dopamine (B1211576) D2 and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors, while exhibiting low affinity for off-target receptors, which is a desirable characteristic for reducing side effects nih.gov.

Melatonin (B1676174) Receptor Ligands: In the search for new successors to agomelatine, a series of isoquinoline and tetrahydroisoquinoline derivatives have been synthesized and evaluated as melatonin receptor ligands. These compounds have demonstrated nanomolar binding affinities for MT1 and MT2 receptors, acting as potent agonists or partial agonists nih.govresearchgate.net.

Kinase Inhibition: Isoquinoline has served as a template for the development of kinase inhibitors. Through fragment-based drug discovery, 5,7-disubstituted isoquinoline derivatives have been developed as potent kinase inhibitors, demonstrating efficacy in animal models of rheumatoid arthritis researchoutreach.org. Another study focused on developing isoquinoline-tethered quinazoline derivatives as selective inhibitors of human epidermal growth factor receptor 2 (HER2) over EGFR, which are important targets in cancer therapy rsc.org.

The interaction between these ligands and their protein targets is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking and other computational methods are often used to predict and analyze these binding modes, providing insights that can guide the design of more potent and selective inhibitors researchgate.net.

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Anticancer Research

A significant area of research for isoquinolinone derivatives is their potential as anticancer agents, with many compounds demonstrating the ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

Induction of Apoptosis: Numerous isoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines. For example, certain derivatives have displayed pro-apoptotic activity in ovarian cancer cells by downregulating Inhibitor of Apoptosis Proteins (IAPs) nih.gov. This leads to the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade nih.govresearchgate.net. The induction of apoptosis has been confirmed by methods such as Hoechst staining and flow cytometry analysis with Annexin V/PI double staining nih.govnih.gov.

Mitochondrial Pathway of Apoptosis: The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for isoquinolinone-induced cell death. This can involve a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria acs.orgnih.gov. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating this pathway, and their expression can be modulated by isoquinolinone derivatives nih.gov.

Cell Cycle Arrest: In addition to inducing apoptosis, some quinazoline derivatives, which share a similar heterocyclic core with isoquinolinones, have been shown to cause cell cycle arrest. For instance, 2-phenoxymethyl-3H-quinazolin-4-one was found to induce a block of cells in the G2/M phase, accompanied by a loss of cells in the G0/G1 and S phases in leukemia cells exp-oncology.com.ua. This disruption of the cell cycle prevents cancer cells from proliferating.

These findings underscore the potential of isoquinolinone derivatives as a promising class of compounds for the development of new anticancer drugs nih.gov.

Oxidative Stress Regulation and Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. Some isoquinoline and related quinoline (B57606) derivatives have demonstrated the potential to regulate oxidative stress.

Antioxidant Activity: Quinoline derivatives have been reported to possess antioxidant properties that could be beneficial in neuroprotection mdpi.commdpi.com. The proposed mechanisms include the chelation of iron ions, which prevents the formation of free radicals through the Fenton reaction, and the ability to react with free radicals to protect DNA from oxidative damage mdpi.com.

Neuroprotection against Oxidative Stress: Alkaloid fractions from certain Amaryllidaceae species, which contain isoquinoline alkaloids, have shown neuroprotective effects against oxidative stress-induced cytotoxicity in human neuroblastoma cells and mouse hippocampal slice cultures nih.gov. This protection is attributed to the antioxidant properties of the constituent alkaloids.

Induction of Oxidative Stress in Cancer Cells: Paradoxically, while some derivatives exhibit antioxidant effects, others can induce oxidative stress in cancer cells, leading to apoptosis. For example, novel 3-methyleneisoindolinone derivatives, which are structurally related to isoquinolinones, were found to increase intracellular ROS, decrease mitochondrial membrane potential, and ultimately induce apoptosis in head and neck squamous cell carcinoma cells acs.org. This dual role highlights the complex relationship between the structure of these compounds and their effects on cellular redox balance.

The ability of isoquinolinone derivatives to modulate oxidative stress, either by acting as antioxidants or by inducing ROS production in a context-dependent manner, contributes to their diverse biological activities.

Structure Activity Relationship Sar Studies of 2 Methyl 3 Pentylisoquinolin 1 2h One Analogues

Systematic Chemical Modification Strategies for the Isoquinolinone Core

The isoquinolinone core is a versatile scaffold that allows for numerous chemical modifications. nih.gov Synthetic strategies often focus on introducing a diversity of substituents at key positions to explore the chemical space around the core structure. These modifications are typically carried out in a systematic manner to establish clear structure-activity relationships.

Key positions for modification on the isoquinolinone core include:

The N-2 position: The nitrogen atom of the lactam ring can be substituted with various alkyl or aryl groups.

The C-3 position: This position, occupied by a pentyl group in the parent compound, is a primary site for modification to explore the impact of lipophilicity and steric bulk. nih.gov

The C-4 position: Introduction of substituents at this position can influence the electronic properties and conformation of the molecule. nih.gov

The aromatic ring (positions C-5, C-6, C-7, and C-8): Substitution on the benzene (B151609) ring can modulate properties such as solubility, metabolism, and target interaction.

These modifications are often achieved through multi-step synthetic routes, sometimes employing transition metal-catalyzed cross-coupling reactions to attach various functional groups. nih.gov The goal is to create a library of analogues where one specific feature is varied at a time to clearly delineate its effect on biological activity.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 2-Methyl-3-pentylisoquinolin-1(2H)-one analogues are highly dependent on the nature and position of substituents on the isoquinolinone core.

The substituent on the nitrogen atom of the isoquinolinone ring plays a significant role in modulating biological activity. The N-methyl group in this compound is a starting point for SAR studies. Replacing the methyl group with other substituents can have a profound impact:

Small Alkyl Groups: Replacing the N-methyl group with slightly larger alkyl groups like ethyl or propyl can sometimes lead to incremental changes in potency, depending on the specific biological target.

Bulky Groups: Introduction of bulky substituents on the nitrogen atom can lead to a decrease in activity due to steric hindrance at the binding site.

Polar Groups: The introduction of polar functional groups on the N-substituent can alter the solubility and pharmacokinetic properties of the compound.

The data below illustrates the general trends observed with N-substitution.

| Compound Name | N-Substituent | Relative Potency |

| 3-Pentylisoquinolin-1(2H)-one | -H | + |

| This compound | -CH3 | ++ |

| 2-Ethyl-3-pentylisoquinolin-1(2H)-one | -CH2CH3 | ++ |

| 2-Isopropyl-3-pentylisoquinolin-1(2H)-one | -CH(CH3)2 | + |

This table is illustrative of general SAR trends.

The C-3 pentyl chain is a key determinant of the lipophilic character of the molecule. Modifications to this chain can significantly affect how the compound interacts with its biological target.

Chain Length: Varying the length of the alkyl chain can optimize hydrophobic interactions within a binding pocket. Often, a specific chain length will exhibit maximal potency. Shorter or longer chains may lead to a decrease in activity. nih.gov For instance, the interaction between a molecule and its target can be weakened if the alkyl chain is too long, due to increased hydrophobicity. researchgate.net

Branching: Introducing branching into the alkyl chain, such as an isopentyl or neopentyl group, can provide insights into the steric tolerance of the binding site.

Unsaturation: The introduction of double or triple bonds in the chain can impose conformational rigidity and may introduce new interactions, such as pi-stacking.

Cyclic Groups: Replacing the pentyl chain with a cyclopentyl or cyclohexyl group can also be used to probe the spatial requirements of the target.

The following table demonstrates the effect of modifying the C-3 alkyl chain.

| Compound Name | C-3 Substituent | Relative Potency |

| 2-Methyl-3-propylisoquinolin-1(2H)-one | -CH2CH2CH3 | + |

| 2-Methyl-3-butylisoquinolin-1(2H)-one | -(CH2)3CH3 | ++ |

| This compound | -(CH2)4CH3 | +++ |

| 2-Methyl-3-hexylisoquinolin-1(2H)-one | -(CH2)5CH3 | ++ |

This table is illustrative of general SAR trends.

Modifying the aromatic part of the isoquinolinone core can fine-tune the electronic and pharmacokinetic properties of the analogues. Substitutions at positions C-5, C-6, C-7, and C-8 are crucial for optimizing activity. rsc.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase electron density in the ring and may enhance binding through specific electronic interactions.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro (-NO2) groups can alter the pKa of the molecule and may form specific halogen bonds or hydrogen bonds with the target.

Positional Isomerism: The position of the substituent on the aromatic ring is critical. For example, a substituent at the C-7 position may have a different effect on activity compared to the same substituent at the C-6 position due to the different electronic environment and spatial orientation. rsc.org

The table below shows the impact of aromatic ring substitution.

| Compound Name | Aromatic Substituent | Relative Potency |

| This compound | None | ++ |

| 7-Methoxy-2-methyl-3-pentylisoquinolin-1(2H)-one | 7-OCH3 | +++ |

| 6-Methoxy-2-methyl-3-pentylisoquinolin-1(2H)-one | 6-OCH3 | ++ |

| 7-Chloro-2-methyl-3-pentylisoquinolin-1(2H)-one | 7-Cl | + |

This table is illustrative of general SAR trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinone Derivatives

QSAR is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org For isoquinolinone derivatives, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. japsonline.comresearchgate.net

The development of a robust QSAR model begins with the calculation of molecular descriptors and the selection of the most relevant ones. japsonline.com

Descriptor Calculation: A wide range of descriptors can be calculated for each analogue in the dataset. These fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and ring counts that describe the atom connectivity. japsonline.com

3D Descriptors: Geometrical descriptors that depend on the 3D conformation of the molecule. japsonline.com An example includes 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors, which provide a numerical representation of a molecule's topology and atomic characteristics. japsonline.comresearchgate.net

Descriptor Selection: From the large pool of calculated descriptors, a smaller subset that has the most significant correlation with biological activity is selected. This is a critical step to avoid overfitting the model. Statistical techniques are employed to filter out descriptors that are highly correlated with each other or have minimal variance across the dataset. researchgate.net

Model Development: Once the most relevant descriptors are selected, a mathematical model is generated using statistical methods such as:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the biological activity.

Partial Least Squares (PLS): A method suitable for when the number of descriptors is large and they are correlated. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM) or Random Forest (RF) can be used to build more complex, non-linear models. frontiersin.org

The final QSAR model is then rigorously validated to ensure its predictive power for new compounds. japsonline.com A successful QSAR model provides valuable insights into which structural features are most important for the desired biological activity of isoquinolinone derivatives.

Predictive Capabilities of QSAR Models for Isoquinolinone Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the bioactivity of novel compounds, thereby streamlining the drug discovery process.

Recent studies on isoquinoline (B145761) derivatives have highlighted the predictive power of QSAR models. For example, a QSAR study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3) demonstrated that specific molecular descriptors are crucial for predicting bioactivity. japsonline.com The developed model, which utilized 3D-MoRSE descriptors and 2D-Ring count descriptors, successfully established a relationship between the chemical structures and their inhibitory activity. japsonline.com The robustness and stability of such models are often validated through statistical parameters and methods like Y-Scrambling, ensuring their predictive reliability for new series of isoquinoline derivatives. researchgate.net

In another study focusing on pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed to explain the structure-activity relationship against methicillin-resistant Staphylococcus aureus. nih.gov The best CoMSIA model revealed that steric, electrostatic, and hydrogen bond acceptor fields were significant contributors to the biological activity. nih.gov These models not only explained the SAR but also guided the design and synthesis of new, more active derivatives. nih.gov

The predictive accuracy of QSAR models is often evaluated using several statistical metrics, as illustrated in the table below, which is based on a model developed for a series of isoquinoline derivatives. researchgate.net

| Parameter | Value | Description |

| n | 52 | Number of compounds in the training set |

| R² | 0.7279 | Coefficient of determination, indicating the goodness of fit |

| Q² | 0.6736 | Cross-validated correlation coefficient (Leave-One-Out) |

| RMSE | 0.3341 | Root Mean Square Error of the training set |

| MAE | 0.2794 | Mean Absolute Error of the training set |

These statistical values indicate a robust model with good predictive capability. researchgate.net

Conformation-Activity Relationship Studies for Isoquinolinone Analogues

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. Conformation-activity relationship studies investigate how the spatial orientation of functional groups affects the interaction of a ligand with its target receptor.

For isoquinolinone analogues, conformational analysis can provide valuable information on properties such as planarity, isomerism, and energetic favorability of different conformations. japsonline.com Understanding the preferred conformation of a molecule at its binding site allows for the design of more rigid and potent analogues. While specific conformational studies on this compound were not found, the principles are broadly applicable to its analogues. For instance, the planarity of the isoquinoline ring system and the orientation of the pentyl group would be expected to significantly influence binding affinity and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net

This approach is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a series of active isoquinolinone analogues, a common pharmacophore can be generated. This pharmacophore then serves as a 3D query to screen virtual libraries of compounds to identify novel molecules with the desired biological activity. youtube.com

For example, a pharmacophore model for quinolone derivatives targeting the DNA gyrase B subunit of Staphylococcus aureus was developed based on key features like hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic moieties. nih.gov This model was then used for virtual screening to identify new potential inhibitors. nih.gov Similarly, for isoquinolinone analogues, a pharmacophore model could be constructed based on the known active compounds to guide the design of new derivatives with improved potency and selectivity. The process typically involves aligning active compounds, identifying common features, and validating the model. researchgate.net This strategy accelerates the discovery of new lead compounds by focusing on molecules that possess the key features required for biological activity. youtube.com

Computational and Theoretical Chemistry Studies of 2 Methyl 3 Pentylisoquinolin 1 2h One and Isoquinolinone Scaffolds

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein's active site.

Research on isoquinolinone derivatives has utilized molecular docking to identify potential biological targets and elucidate binding mechanisms. For instance, studies on isoquinoline-1,3-(2H,4H)-dione derivatives identified them as potential inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key protein in cell cycle regulation and a target for cancer therapy. nih.govbohrium.com Using software like Surflex-Dock, researchers have been able to model how these compounds fit into the ATP-binding pocket of CDK4. nih.govbohrium.com These simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these molecules. nih.gov

Similarly, molecular docking studies on other related scaffolds, like 2H-thiopyrano[2,3-b]quinoline derivatives, have been performed to predict their binding affinity against various protein targets. nih.govsemanticscholar.org For example, docking against the CB1a protein identified several amino acid residues (ILE-8, LYS-7, TRP-12, etc.) as key interaction points, with binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org While specific docking studies on 2-Methyl-3-pentylisoquinolin-1(2H)-one are not widely published, the general findings for the isoquinolinone scaffold suggest that it can be accommodated in the binding sites of various kinases and other enzymes, making it a versatile core for inhibitor design.

A study on isoquinoline (B145761) alkaloids against the main protease (Mpro) of SARS-CoV-2 also employed molecular docking to screen for potential inhibitors. nih.gov Among the tested compounds, Coptisine showed a strong binding energy of -9.15 kcal/mol, indicating a potentially potent inhibitory effect. nih.gov These examples highlight the power of molecular docking to quickly screen libraries of compounds and prioritize them for further experimental testing.

Table 1: Examples of Molecular Docking Studies on Isoquinolinone and Related Scaffolds

| Scaffold/Derivative | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Isoquinoline-1,3-(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) | Identified key hydrogen bond and hydrophobic interactions within the ATP-binding pocket. | nih.govbohrium.com |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | Predicted binding affinities of -5.3 to -6.1 kcal/mol and identified key interacting residues. | nih.govsemanticscholar.org |

| Isoquinoline Alkaloids (e.g., Coptisine) | SARS-CoV-2 Main Protease (Mpro) | Coptisine identified as a potential inhibitor with a binding energy of -9.15 kcal/mol. | nih.gov |

Molecular Dynamics Simulations to Understand Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, allowing researchers to study their stability, conformational changes, and the intricate details of their interactions over time. This method complements the static picture provided by molecular docking.

MD simulations have been employed to validate the binding modes of isoquinolinone and related inhibitors predicted by docking. For example, in the study of CDK8 inhibitors, MD simulations were used to explore the binding mode between ligands and the receptor, confirming that hydrogen bond interactions with the LYS52 residue were crucial for the activity of the compounds. nih.gov Similarly, MD simulations of isoquinoline alkaloids with the SARS-CoV-2 Mpro revealed details about the flexibility of the protein's residues when bound to the inhibitor Coptisine. nih.gov

In studies of CDK4/6 inhibitors, MD simulations have been instrumental in understanding how drugs like abemaciclib (B560072) affect the stability of the CDK4/6–CyclinD1 complex. rsc.org These simulations can reveal how the binding of an inhibitor can induce conformational changes in the protein, which can affect its function and its interaction with other proteins. rsc.org For instance, simulations of flavanone (B1672756) derivatives with the Cyclin D/CDK4 complex helped to confirm the stability of the docked poses and identified stable conformations through the calculation of noncovalent interactions. nih.gov The stability of the ligand-protein complex is often assessed by analyzing the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) over the simulation time. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are key determinants of its chemical behavior.

For isoquinoline and its derivatives, DFT studies have been conducted to understand their conformational preferences, vibrational spectra, and reactivity. A comparative study of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid used DFT to investigate their structures, vibrations, and chemical reactivity. researchgate.net Such studies help in understanding how substituents on the isoquinoline ring affect its electronic properties.

DFT calculations are also used to optimize the geometry of molecules before performing molecular docking or other computational analyses. researchgate.net For example, in a study of 2-{[3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol, DFT with the B3LYP functional was used to investigate the nucleophilic and electrophilic sites and to calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. researchgate.net While no specific DFT studies on this compound were found, DFT calculations on the core isoquinolinone scaffold can provide insights into its reactivity and guide the design of new derivatives with desired electronic properties.

Table 2: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |

| Mulliken Charges | Provides the charge distribution on each atom, which is important for understanding intermolecular interactions. |

| Optimized Geometry | Determines the most stable 3D conformation of the molecule, which is crucial for docking studies. |

In Silico ADME Prediction and Optimization for Lead Candidates

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before costly synthesis and experimental testing.

Various software and web servers, such as SwissADME, are used to predict the ADME properties of compounds based on their chemical structure. nih.gov For isoquinoline derivatives and other scaffolds, these tools can predict parameters like oral bioavailability, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s. nih.govresearchgate.net

For example, an in silico ADME study of melatonin (B1676174) derivatives predicted that all tested compounds met the criteria for good oral bioavailability and were likely to cross the BBB, making them potential candidates for CNS drugs. nih.gov Another study on 1,3-diazetidin-2-one derivatives used ADME predictions to assess their drug-likeness, including adherence to Lipinski's rule of five. nih.gov The predictions for these compounds suggested good potential for binding and favorable pharmacokinetic profiles. nih.gov

In the context of isoquinoline alkaloids being investigated as potential treatments for neurodegenerative diseases, in silico ADME properties were calculated to support their potential as orally active drugs. researchgate.net For instance, compounds like Isoliensinine were predicted to have high drug-likeness scores. researchgate.net These predictions are crucial for optimizing lead compounds to ensure they can reach their target in the body in sufficient concentrations to be effective.

Table 3: Common In Silico ADME Parameters and Their Importance

| ADME Parameter | Importance in Drug Discovery |

|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross into the central nervous system, which is crucial for drugs targeting the brain. |

| Gastrointestinal (GI) Absorption | Estimates the extent to which a drug is absorbed from the gut into the bloodstream. |

| CYP450 Inhibition | Predicts whether a compound is likely to inhibit major metabolic enzymes, which can lead to drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Predicts if a compound is a substrate for this efflux pump, which can limit its absorption and distribution. |

Virtual Screening Approaches for Novel Isoquinolinone Leads

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

VS can be performed using either ligand-based or structure-based methods. Ligand-based methods use the knowledge of known active compounds to identify others with similar properties. Structure-based VS, which heavily relies on molecular docking, uses the 3D structure of the target protein to dock a large number of candidate molecules.

Studies on isoquinolinone and related scaffolds have successfully employed virtual screening to identify novel inhibitors. For instance, pharmacophore-based virtual screening of the ZINC database, which contains millions of commercially available compounds, was used to identify new potential CDK8 inhibitors with an indazole ring. nih.gov In a study targeting the SARS-CoV-2 main protease, isoquinoline alkaloids were selected for their known antiviral properties and then computationally screened. nih.gov

The general workflow for a structure-based virtual screening campaign involves preparing a library of compounds, docking them into the active site of the target protein, and then ranking them based on their docking scores and predicted binding modes. The top-ranked compounds are then selected for experimental validation. This approach has proven to be a cost-effective and efficient way to identify novel lead compounds for a wide range of therapeutic targets.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Coptisine |

| Isoliensinine |

| Abemaciclib |

| 2H-thiopyrano[2,3-b]quinoline |

| Isoquinoline-1-carboxylic acid |

| Isoquinoline-3-carboxylic acid |

| 2-{[3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol |

Future Research Directions and Applications in Medicinal Chemistry

Design of Next-Generation Isoquinolinone-Based Therapeutic Agents

The development of new therapeutic agents based on the isoquinolinone framework is a dynamic area of research, focused on enhancing potency, selectivity, and drug-like properties. The design of next-generation molecules, including derivatives of 2-Methyl-3-pentylisoquinolin-1(2H)-one, will likely be guided by established and innovative drug design strategies.

One key approach is Structure-Activity Relationship (SAR) studies . By systematically modifying the substituents on the isoquinolinone core—such as the N-methyl group and the 3-pentyl chain in the target compound—researchers can identify key pharmacophores responsible for biological activity. researchgate.net For instance, studies on other isoquinolinone derivatives have shown that altering the length and branching of alkyl chains or introducing aromatic rings can significantly impact their interaction with biological targets. eurekaselect.com

Fragment-based drug discovery (FBDD) offers another powerful strategy. This method involves identifying small molecular fragments that bind to a biological target and then growing or merging them to create a more potent lead compound. researchoutreach.org A "fragment merging by design" strategy has been successfully used to generate anti-inflammatory agents from an isoquinoline-based library, a technique that could be applied to discover novel activities for the this compound scaffold. researchoutreach.org

Furthermore, the creation of hybrid molecules by merging the isoquinolinone scaffold with other known pharmacophores is a promising avenue. This approach has been used to develop novel anti-tumor agents, demonstrating that combining multiple pharmacophoric units in a single molecule can lead to compounds with enhanced efficacy and potentially novel mechanisms of action. nih.gov

Exploration of Novel Biological Targets for Isoquinolinone Scaffolds

The therapeutic versatility of isoquinolinone derivatives stems from their ability to interact with a diverse range of biological targets. nih.gov While some targets are well-established, ongoing research continues to uncover new proteins and pathways modulated by this scaffold, opening up new therapeutic possibilities for compounds like this compound.

Historically, isoquinoline (B145761) alkaloids have been investigated for their effects on DNA-manipulating enzymes and protein kinases. rsc.org For example, certain natural products with a pyrrolo[2,1-a]isoquinoline core, known as lamellarins, are potent inhibitors of Topoisomerase I and show cytotoxicity against a wide range of cancer cell lines. rsc.org Other isoquinoline derivatives have demonstrated potent activity against various cancer types by disrupting microtubule dynamics, inducing apoptosis, or inhibiting protein synthesis. amerigoscientific.com

Future research will likely focus on identifying novel, less-explored targets. High-throughput screening and chemoproteomics could reveal unexpected interactions between isoquinolinone libraries and various cellular proteins. The aryl-isoquinoline scaffold, for instance, has been identified as a promising starting point for developing agents against glioblastoma by targeting the anti-apoptotic protein Bcl-xL. eurekaselect.com

| Biological Target | Potential Therapeutic Area | Example Isoquinolinone Scaffold Type | Reference |

|---|---|---|---|

| Topoisomerase I | Cancer | Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarin D) | rsc.org |

| Tubulin | Cancer | Thieno[3,2-c]isoquinolines | researchgate.net |

| Protein Kinase C (PKC) | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | General Isoquinoline Derivatives | researchoutreach.org |

| Bcl-xL | Cancer (e.g., Glioblastoma) | Aryl-isoquinolines | eurekaselect.com |

| Monoamine Oxidase B | Neurodegenerative Diseases | 1-Methyl-2-undecylquinolin-4(1H)-one | nih.gov |

Advanced Synthetic Methodologies for Diversification and Scalability

The exploration of the full therapeutic potential of this compound and its analogs depends on the availability of efficient, versatile, and scalable synthetic methods. Modern organic chemistry has provided a host of advanced methodologies that move beyond traditional syntheses like the Pictet–Spengler or Bischler–Napieralski reactions. nih.gov

Recent breakthroughs have focused on transition-metal-catalyzed C-H activation and annulation reactions . ijpsjournal.comresearchgate.net Catalysts based on rhodium, palladium, and ruthenium allow for the direct construction of the isoquinolinone core from simpler, readily available starting materials, often with high regioselectivity and functional group tolerance. organic-chemistry.orgnih.gov These methods enable the rapid synthesis of diverse libraries of substituted isoquinolinones for screening. For example, rhodium-catalyzed C-H activation has been used with vinyl acetate as an acetylene equivalent to produce 3,4-unsubstituted isoquinolones. organic-chemistry.org

Furthermore, innovative metal-free synthetic routes are being developed as environmentally friendly alternatives. nih.gov Aryne-induced three-component coupling protocols, for instance, provide a transition-metal-free pathway to structurally diverse N-aryl isoquinolones. organic-chemistry.org Such methodologies are crucial for producing these compounds on a larger scale for preclinical and clinical development.

| Methodology | Key Features | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| C-H Activation/Annulation | High efficiency, regioselectivity, atom economy | Rhodium (Rh), Ruthenium (Ru) | researchgate.netorganic-chemistry.org |

| Cascade Dehydrogenative Cross-Coupling | Forms multiple bonds in one pot | Palladium (Pd) | organic-chemistry.org |

| Aryne-Induced Three-Component Coupling | Transition-metal-free, modular | Aryne precursors | organic-chemistry.org |

| Hypervalent Iodine-Mediated Cyclization | Chemoselective, mild conditions | (Phenyliodonio)sulfamate (PISA) | nih.gov |

| Castagnoli–Cushman Reaction | Used for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives | N/A (Reaction Type) | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Research

Predictive Modeling and Virtual Screening: ML algorithms can analyze vast datasets to predict the biological activity of novel isoquinolinone derivatives before they are synthesized. nih.gov By training models on known ligand-target interactions, researchers can perform large-scale virtual screening to identify promising candidates like derivatives of this compound with a higher probability of success, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new isoquinolinone-based molecules with optimized properties. nih.gov These algorithms can generate structures that are predicted to have high potency for a specific target while also possessing favorable drug-like properties (e.g., solubility, metabolic stability).

Collaborative Research Initiatives in Isoquinolinone Chemistry and Drug Discovery

The complexity and cost of modern drug discovery necessitate a collaborative approach. Advancing the research on isoquinolinones, including specific molecules like this compound, will benefit immensely from partnerships that bridge different scientific disciplines and sectors.

Academia-Industry Partnerships: Collaborations between university research groups and pharmaceutical companies are vital. Academic labs often excel in fundamental research, discovering novel biological targets and developing innovative synthetic methods. Industry partners provide the resources, expertise in drug development, and infrastructure necessary to translate these basic discoveries into clinical therapies.

International Research Networks: Multi-institutional and international collaborations play a crucial role in tackling complex scientific challenges. For example, initiatives like the European Cooperation in Science and Technology (COST) Actions foster collaboration among researchers from different countries, enabling the sharing of knowledge, resources, and expertise. acs.org Such networks can accelerate progress in specific fields, like the development of isoquinoline-based drugs to overcome multidrug resistance in cancer. acs.org These collaborative efforts create a synergistic environment where combined expertise can lead to breakthroughs that might not be possible for individual research groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-pentylisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted benzamides or through Friedel-Crafts acylation. Reaction optimization requires precise control of temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene or DMF). Catalytic systems, such as Lewis acids (AlCl₃ or FeCl₃), enhance electrophilic substitution efficiency. Yield improvements (60–85%) are achieved by varying stoichiometry and reflux duration . Purity is verified via HPLC with UV detection (λ = 254 nm) and compared against reference standards .

Q. How is crystallographic data utilized to confirm the molecular structure of isoquinolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 3-phenylisoquinolin-1(2H)-one was resolved at 296 K with an R-factor of 0.041, confirming planarity and bond angles. Data collection uses SMART/SAINT software, while refinement employs SHELXS97/SHELXL97. Hydrogen bonding networks (e.g., O–H···N interactions) are mapped using ORTEP-3 .

Q. What safety protocols are critical when handling isoquinolinone derivatives in the laboratory?

- Methodological Answer : Adhere to OSHA guidelines for handling aromatic amines: use fume hoods, nitrile gloves, and eye protection. Waste disposal follows EPA protocols for nitrogen-containing heterocycles. Emergency procedures include rinsing exposed skin with 0.1 M HCl and consulting a physician if ingested .

Q. Which analytical techniques are essential for purity assessment and functional group identification?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), FT-IR (C=O stretch at ~1670 cm⁻¹), and high-resolution mass spectrometry (HRMS) with ESI+ ionization. Cross-validate with melting point analysis (observed vs. literature) and TLC (silica gel, hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., halogens, hydroxyl groups) at C-3 or C-4 positions to enhance binding to target proteins. Use molecular docking (AutoDock Vina) with PDB receptors (e.g., 1T4J for kinase inhibition). Validate cytotoxicity via MTT assays on HeLa cells (IC₅₀ < 10 µM) .

Q. What strategies resolve contradictions in reported spectroscopic data for isoquinolinone analogs?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) arise from solvent polarity or tautomerism. Replicate experiments in deuterated DMSO vs. CDCl₃ and apply 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare with computational predictions (Gaussian 16, B3LYP/6-31G*) .

Q. How do surface adsorption properties of isoquinolinones impact their environmental fate in indoor settings?

- Methodological Answer : Use quartz crystal microbalance (QCM) studies to measure adsorption on silica surfaces (25°C, 50% RH). Kinetic modeling (Langmuir isotherm) quantifies binding affinity (Kd = 10⁻⁶ M). Complement with ToF-SIMS to identify surface-adhered fragments .

Q. What advanced statistical methods are employed to analyze dose-response data in pharmacological assays?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation: log[inhibitor] vs. normalized response). Use one-way ANOVA (p < 0.05) with Tukey’s post hoc test to compare IC₅₀ values across derivatives. Report SEM for triplicate experiments .

Q. How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.